molecular formula C20H21NO2 B14161454 8-Quinolyl 1-adamantanecarboxylate CAS No. 696649-42-0

8-Quinolyl 1-adamantanecarboxylate

Cat. No.: B14161454
CAS No.: 696649-42-0
M. Wt: 307.4 g/mol
InChI Key: WGQJRGAMAZXFMG-UHFFFAOYSA-N
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Description

8-Quinolyl 1-adamantanecarboxylate is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound, while adamantane is a polycyclic hydrocarbon with a unique cage-like structure. The combination of these two moieties results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 1-adamantanecarboxylate typically involves the reaction of 1-adamantanecarbonyl chloride with 8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as pyridine, in a suitable solvent like dry benzene. The reaction mixture is heated to reflux to facilitate the formation of the ester bond between the adamantane and quinoline moieties .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 1-adamantanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Scientific Research Applications

8-Quinolyl 1-adamantanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Quinolyl 1-adamantanecarboxylate is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxylic acid: A simpler derivative of adamantane with a carboxylic acid functional group.

    8-Hydroxyquinoline: A precursor to 8-Quinolyl 1-adamantanecarboxylate, known for its metal-chelating properties.

    N-(8-Quinolyl)quinoline-2-carboxamide: Another quinoline derivative with potential biological activity.

Uniqueness

This compound is unique due to the combination of the quinoline and adamantane moieties. This dual structure imparts both aromatic and cage-like characteristics, enhancing its stability, reactivity, and biological activity compared to simpler derivatives.

Properties

CAS No.

696649-42-0

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

quinolin-8-yl adamantane-1-carboxylate

InChI

InChI=1S/C20H21NO2/c22-19(20-10-13-7-14(11-20)9-15(8-13)12-20)23-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2

InChI Key

WGQJRGAMAZXFMG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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